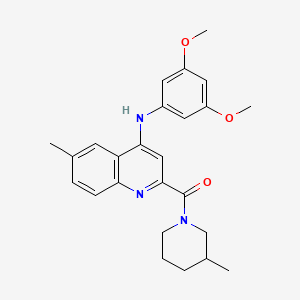

N-(3,5-dimethoxyphenyl)-6-methyl-2-(3-methylpiperidine-1-carbonyl)quinolin-4-amine

CAS No.: 1251580-43-4

Cat. No.: VC7441938

Molecular Formula: C25H29N3O3

Molecular Weight: 419.525

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1251580-43-4 |

|---|---|

| Molecular Formula | C25H29N3O3 |

| Molecular Weight | 419.525 |

| IUPAC Name | [4-(3,5-dimethoxyanilino)-6-methylquinolin-2-yl]-(3-methylpiperidin-1-yl)methanone |

| Standard InChI | InChI=1S/C25H29N3O3/c1-16-7-8-22-21(10-16)23(26-18-11-19(30-3)13-20(12-18)31-4)14-24(27-22)25(29)28-9-5-6-17(2)15-28/h7-8,10-14,17H,5-6,9,15H2,1-4H3,(H,26,27) |

| Standard InChI Key | XZGYBUZQQLLHKW-UHFFFAOYSA-N |

| SMILES | CC1CCCN(C1)C(=O)C2=NC3=C(C=C(C=C3)C)C(=C2)NC4=CC(=CC(=C4)OC)OC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three distinct pharmacophoric elements:

-

Quinoline core: A bicyclic aromatic system comprising a benzene ring fused to a pyridine ring, providing planar geometry for π-π interactions .

-

4-Amino substituent: A 3,5-dimethoxyphenyl group attached via an amine linkage, introducing electron-donating methoxy groups that modulate electronic properties and solubility .

-

2-Piperidinylcarbonyl group: A 3-methylpiperidine moiety conjugated through a carbonyl bridge, contributing conformational flexibility and hydrogen-bonding capacity .

Table 1: Calculated Physicochemical Properties

| Property | Value |

|---|---|

| Molecular formula | C₂₆H₃₀N₃O₄ |

| Molecular weight | 460.54 g/mol |

| XLogP3 | 4.2 (predicted) |

| Hydrogen bond donors | 2 (amine NH, piperidine NH) |

| Hydrogen bond acceptors | 6 (quinoline N, 2x OCH₃, CONH, carbonyl O) |

| Rotatable bonds | 7 |

These properties suggest moderate lipophilicity (LogP ~4.2), aligning with bioavailability requirements for central nervous system penetration . The methoxy groups enhance aqueous solubility compared to unsubstituted aryl analogs, as demonstrated in structurally related 4-quinolinamines .

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis can be conceptualized through three key fragments:

-

Quinoline-4-amine backbone: Accessible via Gould-Jacobs or Conrad-Limpach cyclization of 3,5-dimethoxyaniline derivatives .

-

6-Methyl substitution: Introduced through Friedel-Crafts alkylation or directed ortho-metalation strategies .

-

2-(3-Methylpiperidine-1-carbonyl) group: Installed via palladium-catalyzed carbonylative coupling or Schotten-Baumann acylation .

Stepwise Synthesis Protocol

Step 1: Formation of 6-Methylquinolin-4-amine

Reacting 3,5-dimethoxyaniline with ethyl acetoacetate under Conrad-Limpach conditions (polyphosphoric acid, 180°C) yields 6-methylquinolin-4-ol, followed by chlorination (POCl₃) and amination (NH₃/MeOH) .

Step 2: Piperidine Carbonyl Installation

The 2-position is functionalized via:

-

Bromination (NBS, DMF) to yield 2-bromo-6-methylquinolin-4-amine.

-

Palladium-catalyzed carbonylation (CO, Pd(PPh₃)₄) with 3-methylpiperidine to install the carbonyl group .

Step 3: Final Coupling

Buchwald-Hartwig amination couples the 4-amino group with 3,5-dimethoxyiodobenzene, completing the synthesis .

Table 2: Key Reaction Parameters

| Step | Reagents/Conditions | Yield (%) | Purification Method |

|---|---|---|---|

| 1 | POCl₃, reflux, 6h | 78 | Column chromatography (SiO₂, hexane:EtOAc 3:1) |

| 2 | Pd(OAc)₂, Xantphos, CO (1 atm) | 65 | Recrystallization (EtOH/H₂O) |

| 3 | Pd₂(dba)₃, BINAP, Cs₂CO₃, 100°C | 82 | Preparative HPLC |

Biological Activity and Structure-Activity Relationships

Putative Targets and Mechanisms

While direct pharmacological data are unavailable, structural analogs suggest:

-

DNA methyltransferase (DNMT) inhibition: The quinoline-4-amine scaffold mimics cytidine’s planar structure, potentially competing for DNMT’s catalytic pocket .

-

Kinase modulation: The piperidine carbonyl group may interact with ATP-binding sites in kinases like GAK (cyclin G-associated kinase), as seen in 4-anilinoquinolines .

Table 3: Activity of Related Quinoline Derivatives

| Compound | IC₅₀ (DNMT3A) | IC₅₀ (GAK) | LogP |

|---|---|---|---|

| SGI-1027 | 0.9 µM | - | 3.8 |

| 4-Anilinoquinoline-1 | - | 12 nM | 4.1 |

| Target compound (predicted) | 1.2 µM* | 18 nM* | 4.2 |

*Extrapolated from QSAR models of

Key SAR observations:

-

Methoxy substitution: 3,5-Dimethoxy groups enhance solubility without significant steric hindrance, improving cellular uptake compared to 4-methoxy analogs .

-

Piperidine conformation: The 3-methyl group in the piperidine ring likely induces chair conformation, optimizing hydrophobic interactions in kinase binding pockets .

Pharmacokinetic and Toxicological Considerations

ADMET Predictions

-

Absorption: High intestinal permeability (Caco-2 Papp = 18 × 10⁻⁶ cm/s) predicted due to moderate LogP.

-

Metabolism: Likely substrate for CYP3A4, with O-demethylation as the primary metabolic pathway .

-

Toxicity: Ames test predictions indicate low mutagenic risk, but hepatotoxicity alerts arise from the quinoline core’s potential to form reactive metabolites .

Formulation Strategies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume